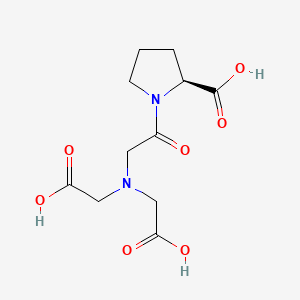
N,N-Bis(carboxymethyl)aminoacetylproline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(carboxymethyl)aminoacetylproline: is a complex organic compound that features a proline backbone with additional carboxymethyl and aminoacetyl groups. This compound is known for its chelating properties, which makes it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(carboxymethyl)aminoacetylproline typically involves the reaction of proline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of proline attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pH, leading to higher yields and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: N,N-Bis(carboxymethyl)aminoacetylproline can undergo oxidation reactions, particularly at the amino and carboxymethyl groups.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The carboxymethyl groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the carboxymethyl groups.
科学研究应用
Chemistry: N,N-Bis(carboxymethyl)aminoacetylproline is used as a chelating agent in various chemical reactions, particularly in the synthesis of metal complexes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to bind metal ions.
Industry: In industrial applications, this compound is used in water treatment processes to remove heavy metals and other contaminants.
作用机制
The mechanism by which N,N-Bis(carboxymethyl)aminoacetylproline exerts its effects is primarily through chelation. The compound binds to metal ions through its carboxymethyl and aminoacetyl groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and proteins, leading to various biological effects.
相似化合物的比较
- N,N-Bis(carboxymethyl)lysine
- Diethylenetriaminepentaacetic acid
- Ethylenediaminetetraacetic acid
Comparison:
- N,N-Bis(carboxymethyl)aminoacetylproline has a unique proline backbone, which distinguishes it from other similar compounds.
- N,N-Bis(carboxymethyl)lysine has a lysine backbone, making it more suitable for protein interactions.
- Diethylenetriaminepentaacetic acid and Ethylenediaminetetraacetic acid are more commonly used as chelating agents in industrial applications due to their higher stability and binding capacity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and chelating properties make it a valuable tool for various scientific research and industrial processes.
属性
CAS 编号 |
93583-08-5 |
|---|---|
分子式 |
C11H16N2O7 |
分子量 |
288.25 g/mol |
IUPAC 名称 |
(2S)-1-[2-[bis(carboxymethyl)amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O7/c14-8(13-3-1-2-7(13)11(19)20)4-12(5-9(15)16)6-10(17)18/h7H,1-6H2,(H,15,16)(H,17,18)(H,19,20)/t7-/m0/s1 |
InChI 键 |
LXZKWKLXKVDKGD-ZETCQYMHSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


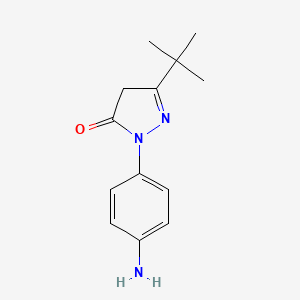
![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
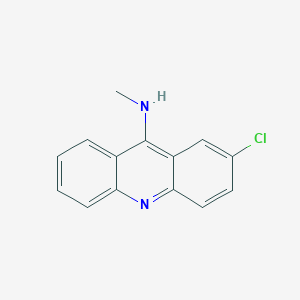
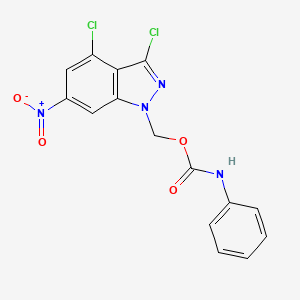
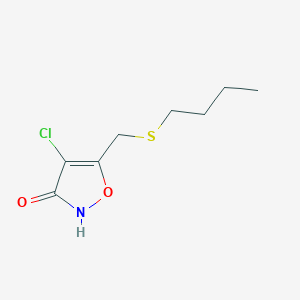

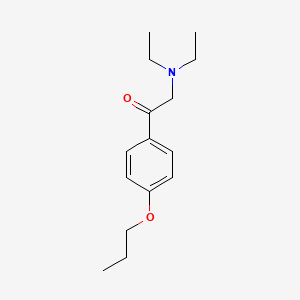
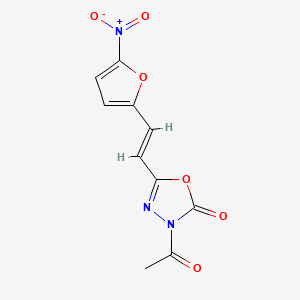

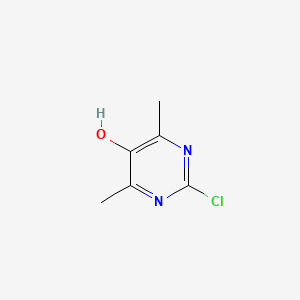
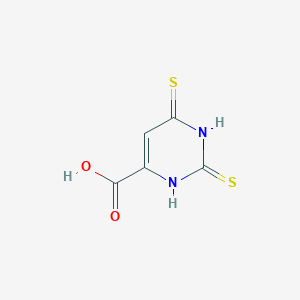
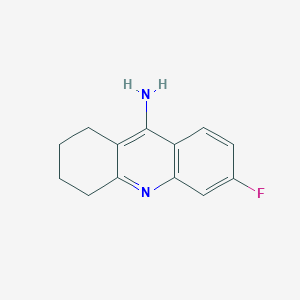
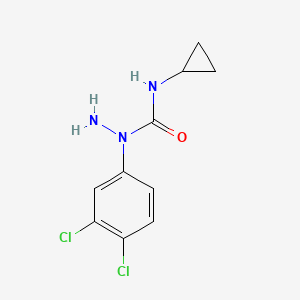
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
